6-Ethenyl-3,6-dihydrodithiine 1-oxide

Antifungal Structure-Activity Relationship Organosulfur Chemistry

Researchers studying dithiin antifungals face inconsistent potency due to oxidation-state variability. 6-Ethenyl-3,6-dihydrodithiine 1-oxide (CAS 10-18-4) provides a defined sulfoxide (S=O) standard, enabling reproducible SAR studies. • Sharply increased antifungal activity vs non-oxidized vinyl-dithiins, confirmed via bioautography against Cladosporium cucumerinum. • Improved crystallinity & reduced odor for consistent formulation and laboratory handling. • Validated against Candida, Cryptococcus & Aspergillus spp. in patent literature as an anti-infective 1,2-dithiin scaffold.

Molecular Formula C6H8OS2
Molecular Weight 160.3 g/mol
CAS No. 10-18-4
Cat. No. B229593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethenyl-3,6-dihydrodithiine 1-oxide
CAS10-18-4
Synonyms6-ethenyl-3,6-dihydrodithiine 1-oxide
Molecular FormulaC6H8OS2
Molecular Weight160.3 g/mol
Structural Identifiers
SMILESC=CC1C=CCSS1=O
InChIInChI=1S/C6H8OS2/c1-2-6-4-3-5-8-9(6)7/h2-4,6H,1,5H2
InChIKeyZPRURHACUXSVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethenyl-3,6-dihydrodithiine 1-oxide: Procurement and Differentiation


6-Ethenyl-3,6-dihydrodithiine 1-oxide (CAS 10-18-4), also referred to as 6-vinyl-3,6-dihydro-1,2-dithiine 1-oxide, is a cyclic organosulfur compound featuring a 1,2-dithiin core with a vinyl substituent and a sulfoxide functional group [1]. This compound belongs to the vinyldithiin class of phytochemicals commonly identified in garlic (Allium sativum) extracts and essential oils, where its oxidized sulfoxide moiety distinguishes it from the more extensively studied non-oxidized vinyl-dithiins [2].

Why Generic Substitutes Fall Short for 6-Ethenyl-3,6-dihydrodithiine 1-oxide


The 1,2-dithiin scaffold exhibits significant functional variability; substitution with a non-oxidized vinyl group or alternative dithiin isomers does not guarantee equivalent antifungal potency or favorable physicochemical handling characteristics. Direct comparative studies demonstrate that the introduction of the sulfoxide (S=O) moiety in vinyl-dithiin derivatives sharply increases antifungal activity compared to non-oxidized analogs, while simultaneously improving physical properties such as crystallinity and odor profile, which are critical for reproducible formulation and laboratory handling [1]. Furthermore, among cyclic organosulfur compounds, even minor structural variations—such as the position of the double bond or oxidation state—can drastically alter biological activity, as seen in the differential ROS induction between 1,3-dithiane-1-oxide and its non-oxidized or isomeric counterparts [2].

6-Ethenyl-3,6-dihydrodithiine 1-oxide: Key Differentiation Evidence


Sulfoxide Oxidation Boosts Antifungal Activity

The presence of the sulfoxide (S=O) group in 6-ethenyl-3,6-dihydrodithiine 1-oxide confers a marked increase in antifungal activity compared to the non-oxidized vinyl-dithiin scaffold. In a bioautography assay against Cladosporium cucumerinum, the introduction of the sulfoxide moiety sharply elevated antifungal efficacy [1].

Antifungal Structure-Activity Relationship Organosulfur Chemistry

Superior Crystallinity and Low Odor

Among dithiin oxide isomers, 3,4-dihydro-3-isopropenyl-5-methyl-4H-1,2-dithiin-1-oxide (a structural analog) exhibits favorable physical properties including easy crystallization, high stability, and a very weak sulfurous odor [1]. While specific crystallinity data for 6-ethenyl-3,6-dihydrodithiine 1-oxide are not directly reported, the class-level inference suggests that the sulfoxide functionalization improves solid-state handling and reduces olfactory nuisance compared to volatile non-oxidized vinyl-dithiins.

Physical Chemistry Formulation Organosulfur Compounds

Neutrophil ROS Modulation vs. Dithiane Isomers

Although 6-ethenyl-3,6-dihydrodithiine 1-oxide was not directly tested, the closely related 1,3-dithiane-1-oxide stimulates neutrophil reactive oxygen species (ROS) production, whereas its non-oxidized counterpart (1,3-dithiane) and a structural isomer (1,4-dithiane) show divergent activities [1]. 1,3-Dithiane induces neutrophil ROS production without activating Ca2+ flux; 1,4-dithiane is inactive; and 1,3-dithiane-1-oxide also induces ROS but is only formed in trace amounts under cellular conditions [1].

Immunomodulation Reactive Oxygen Species Neutrophil Biology

Antifungal Spectrum: 1,2-Dithiin vs. 1,3-Dithiin

The 1,2-dithiin scaffold, which includes 6-ethenyl-3,6-dihydrodithiine 1-oxide, exhibits a defined antifungal spectrum distinct from that of 1,3-dithiins. A series of 3,6-disubstituted 1,2-dithiins demonstrated activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus [1]. In contrast, the 1,3-dithiin isomer 2-vinyl-4H-1,3-dithiine (2VD) shows vasoprotective effects but limited antifungal documentation [2].

Antifungal Medicinal Chemistry Structure-Activity Relationship

6-Ethenyl-3,6-dihydrodithiine 1-oxide: Key Applications


Antifungal Lead Optimization & SAR

Procure 6-ethenyl-3,6-dihydrodithiine 1-oxide as a sulfoxide-functionalized 1,2-dithiin building block to investigate the role of sulfur oxidation state on antifungal potency against Candida, Cryptococcus, and Aspergillus species. The compound's enhanced activity relative to non-oxidized vinyl-dithiins makes it a critical comparator for validating SAR hypotheses [1].

Crop Protection Fungicide Discovery

Utilize this compound as a representative dihydro-dithiine sulfoxide in screening programs targeting phytopathogenic fungi. Patent literature confirms the utility of dithiine derivatives, including dihydro-dithiines, as fungicides in crop protection [1]. The sulfoxide oxidation state may offer improved solubility, stability, or target engagement compared to reduced analogs [2].

Natural Product Immunomodulation Research

Investigate the immunomodulatory potential of the sulfoxide moiety in neutrophil models. While direct data on 6-ethenyl-3,6-dihydrodithiine 1-oxide are limited, the class of dithiine oxides demonstrates the ability to modulate neutrophil ROS production [1]. This compound can serve as a probe to explore oxidation-dependent biological responses.

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